molecular formula C20H18F2N2O4S B2914576 (E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1007285-26-8

(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2914576
M. Wt: 420.43
InChI Key: GCICACHHORNMFZ-BSYVCWPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C20H18F2N2O4S and its molecular weight is 420.43. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide involves the condensation of 3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-amine with (E)-2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride in the presence of a base, followed by the addition of acetic anhydride and a catalyst to form the final product.

Starting Materials
3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-amine, (E)-2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride, Base, Acetic anhydride, Catalyst

Reaction
Step 1: Dissolve 3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-amine in a suitable solvent and add the base to the solution., Step 2: Add (E)-2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride to the solution and stir the mixture at room temperature for several hours., Step 3: Add acetic anhydride and a catalyst to the reaction mixture and heat the mixture under reflux for several hours., Step 4: Cool the reaction mixture and filter the precipitate., Step 5: Wash the precipitate with a suitable solvent and dry the product under vacuum.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[3-(2-ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O4S/c1-2-26-6-5-24-19-14(22)9-13(21)10-17(19)29-20(24)23-18(25)8-12-3-4-15-16(7-12)28-11-27-15/h3-4,7,9-10H,2,5-6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCICACHHORNMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2SC1=NC(=O)CC3=CC4=C(C=C3)OCO4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide

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